(-)-MDL 105725

Description

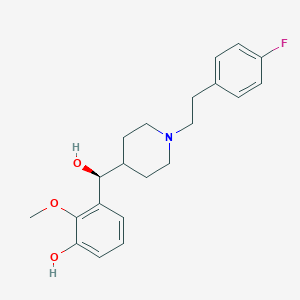

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H26FNO3 |

|---|---|

Poids moléculaire |

359.4 g/mol |

Nom IUPAC |

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m0/s1 |

Clé InChI |

DVDGOKMQDYFKFY-FQEVSTJZSA-N |

SMILES |

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

SMILES isomérique |

COC1=C(C=CC=C1O)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

SMILES canonique |

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

Origine du produit |

United States |

Radiochemical Synthesis and Advanced Molecular Imaging Applications Derived from Mdl 105725

Development and Optimization of Radiochemical Synthesis Strategies for Fluorinated Analogues (e.g., [18F]MH.MZ)

The development of the PET radiotracer [18F]MH.MZ, a fluorinated analogue of (-)-MDL 105725, has been a significant advancement in the imaging of 5-HT2A receptors. The synthesis of this radiotracer involves labeling the precursor, this compound, with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).

Methodological Approaches for Maximizing Radiochemical Yields and Specific Activity

The synthesis of [18F]MH.MZ is typically achieved through a two-step process involving the production of an ¹⁸F-labeled synthon, such as 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), followed by the fluoroalkylation of the desmethyl precursor, MDL 105725. Optimization of reaction conditions is crucial for maximizing the radiochemical yield (RCY) and specific activity.

Optimization experiments have explored various parameters, including reaction temperature. For instance, the radiochemical yield of the fluoroalkylation of MDL 105725 was optimized at a reaction temperature of 100 °C over a 10-minute reaction time.

| Method | Precursor | Radiolabeling Agent | Overall Radiochemical Yield (RCY) | Specific Activity | Synthesis Time | Reference |

|---|---|---|---|---|---|---|

| Manual Synthesis | MDL 105725 | [18F]FETos | ~42% | ~50 GBq/µmol | ~100 min | |

| Automated (iPhase Flexlab) | MDL 105725 | - | 7 ± 0.9% | 361 ± 57 GBq/µmol | 100 min | |

| Automated (IBA Synthera™) | MDL 105725 | [18F]-2-fluoroethyl tosylate | 8 ± 2% | 160 ± 110 GBq/μmol | - |

Comparative Analysis of Different Radiolabeling Pathways (e.g., fluoroalkylation, direct radiofluorination)

Two primary strategies have been investigated for the radiosynthesis of [18F]MH.MZ: indirect fluoroalkylation and direct radiofluorination.

Preclinical Positron Emission Tomography (PET) Imaging Studies

Following successful radiosynthesis, [¹⁸F]MH.MZ has undergone extensive preclinical evaluation in various animal models to assess its potential as a PET tracer for imaging 5-HT2A receptors.

Assessment of In Vivo Radiotracer Distribution, Kinetics, and Blood-Brain Barrier Permeability in Animal Models (e.g., rats, baboons, pigs)

Preclinical studies in rats have shown that [¹⁸F]MH.MZ readily enters the brain, with the highest uptake observed at approximately 5 minutes post-injection, reaching a steady state after about 30 minutes. The distribution of the tracer in the brain corresponds to the known density of 5-HT2A receptors, with high binding observed in the frontal cortex. The cortex-to-cerebellum ratio, an indicator of specific binding, was determined to be 2.7 after approximately 30 minutes in rats. For the enantiomerically pure (R)-[¹⁸F]MH.MZ, this ratio was even higher at 3.3.

Studies in Danish Landrace pigs also demonstrated high binding of [¹⁸F]MH.MZ in cortical regions. However, these studies also revealed significant 5-HT2A receptor binding in the cerebellum of pigs, making it unsuitable as a reference region for data analysis in this species. The kinetics of [¹⁸F]MH.MZ were found to be slow in high-binding regions in pigs.

The blood-brain barrier (BBB) is a critical factor influencing the brain uptake of PET radiotracers. Studies investigating the influence of the P-glycoprotein (P-gp) efflux transporter on [¹⁸F]MH.MZ have shown that it is a substrate for this transporter. In P-gp knockout mice, the brain concentration of MH.MZ was approximately 5-fold higher than in wild-type mice, indicating that P-gp activity limits the brain uptake of this tracer.

Metabolism studies in rats and pigs have shown that [¹⁸F]MH.MZ undergoes rapid metabolism in the periphery, resulting in hydrophilic radiometabolites that are less likely to cross the blood-brain barrier. In contrast, in human studies, no significant radiometabolism was observed in the plasma over 180 minutes.

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat | Highest brain uptake at ~5 min, steady state after ~30 min. Cortex-to-cerebellum ratio of 2.7. Extensive first-pass metabolism. | |

| Pig | High cortical binding. Significant cerebellar binding, making it unsuitable as a reference region. Slow kinetics in high-binding regions. | |

| P-gp Knockout Mice | Brain concentrations of MH.MZ were ~5-fold higher than in wild-type mice, indicating it is a P-gp substrate. |

Validation of Radiotracer Specificity and Reversibility through Pharmacological Challenge Studies

To confirm that the binding of [¹⁸F]MH.MZ in the brain is specific to 5-HT2A receptors, pharmacological challenge studies are performed. These studies involve administering a blocking agent that is known to bind to the target receptor and then observing the effect on the radiotracer's binding.

In pig studies, the administration of ketanserin (B1673593), a 5-HT2A receptor antagonist, blocked the cortical binding of [¹⁸F]MH.MZ, confirming that the tracer binds to these receptors in the pig brain. Similarly, in human studies with (R)-[¹⁸F]MH.MZ, pretreatment with ketanserin led to a blockade of tracer binding, demonstrating the specificity of the radiotracer for 5-HT2A receptors. Autoradiography studies on rat brain sections also showed that the binding of [¹⁸F]MH.MZ was inhibited in the presence of ketanserin.

Ex Vivo Autoradiographic Analysis for High-Resolution Receptor Mapping

The precursor molecule, this compound, serves as a critical starting point for the synthesis of radiolabeled compounds essential for high-resolution receptor mapping via ex vivo autoradiography. A key derivative is [¹⁸F]MHMZ, synthesized through the radiochemical labeling of this compound. This technique allows for the detailed visualization and quantification of receptor distribution in brain tissue.

In a typical ex vivo autoradiography protocol, thin (e.g., 14 µm) cryosections of the brain are incubated with the radioligand. For instance, studies using [¹⁸F]MHMZ on rat brain sections have provided detailed maps of 5-HT₂ₐ receptor localization. Total binding is determined by incubating the sections with the radiotracer alone, while non-specific binding is assessed in the presence of a high concentration of a competing, non-labeled ligand, such as ketanserin (10 µM), which leads to the complete inhibition of specific [¹⁸F]MHMZ binding.

These autoradiographic studies have demonstrated significant and specific binding of [¹⁸F]MHMZ in various brain regions known for their high density of 5-HT₂ₐ receptors. Major binding sites were identified in lamina V of the frontal cortex, the caudate-putamen, and several brain stem nuclei, including the motor trigeminal nucleus, facial nucleus, and the pontine nuclei. The high-resolution images generated by this method are invaluable for understanding the precise anatomical distribution of these receptors. Another radioligand, [³H]M100907, has also been prepared from the this compound precursor for use in autoradiography to visualize and quantify 5-HT₂ₐ receptors.

Table 1: Ex Vivo Autoradiographic Findings for [¹⁸F]MHMZ in Rat Brain

| Parameter | Details | Source(s) |

|---|---|---|

| Radioligand | [¹⁸F]MHMZ | |

| Tissue Source | Rat Brain Sections (14 µm) | |

| Blocking Agent | Ketanserin (10 µM) | |

| Major Binding Regions | Lamina V (Frontal Cortex), Caudate-Putamen (CPu), Motor Trigeminal Nucleus (MoT), Facial Nucleus (fn), Pontine Nuclei (pn) |

| Outcome | High specificity for 5-HT₂ₐ receptors with very low non-specific binding, providing high-resolution receptor mapping. | |

Cross-Validation of In Vitro and In Vivo Binding Parameters

A critical aspect of validating a new radiotracer is the cross-validation of its binding characteristics determined through in vitro assays and in vivo studies. Derivatives of this compound have been subjected to this rigorous evaluation to ensure that their performance in living systems correlates with their biochemically determined properties.

The fluoroethylated derivative, [¹⁸F]MHMZ, demonstrated excellent specific binding to the 5-HT₂ₐ receptor in vitro, with a reported inhibition constant (Ki) of 9.0 nM. This high affinity is a prerequisite for a successful imaging agent. Subsequent in vivo and ex vivo studies have confirmed the promising nature of this radiotracer. Following intravenous administration in rats, ex vivo analysis showed specific binding ratios that were consistent with the known distribution of 5-HT₂ₐ receptors. For example, pretreatment of animals with clozapine (B1669256) N-oxide (CNO), which is metabolized to clozapine, resulted in a dose-dependent reduction in the specific binding ratio of [¹⁸F]MH.MZ (a synonym for [¹⁸F]MHMZ), indicating successful in vivo receptor occupancy by the competing drug.

Furthermore, direct investigation of the central nervous system (CNS) penetration of this compound itself has been performed using in vivo microdialysis in rats. This technique allows for the direct measurement of the compound's concentration in the brain, providing essential data that links plasma levels to target engagement in the CNS. The combination of high in vitro affinity, demonstrated CNS penetration, and successful in vivo receptor occupancy studies validates the utility of radiotracers derived from this compound for quantitative molecular imaging. The fast metabolism of [¹⁸F]MHMZ into a very polar metabolite further contributes to its favorable in vivo characteristics, as it helps to reduce background signal from the parent compound in the bloodstream.

Table 2: Comparison of In Vitro and In Vivo Binding Parameters for [¹⁸F]MHMZ

| Parameter | In Vitro | In Vivo / Ex Vivo | Source(s) |

|---|---|---|---|

| Compound | [¹⁸F]MHMZ | [¹⁸F]MHMZ / [¹⁸F]MH.MZ | |

| Binding Affinity (Ki) | 9.0 nM (for 5-HT₂ₐ receptor) | Not directly measured, but inferred from occupancy studies. | |

| Receptor Occupancy | Not Applicable | Demonstrated via reduction in specific binding ratio after pretreatment with CNO. | |

| CNS Penetration | Not Applicable | Confirmed for parent compound this compound using microdialysis. |

| Metabolism | Not Applicable | Undergoes fast metabolism to a single, very polar active metabolite. | |

Structure Activity Relationship Sar Elucidation and Rational Molecular Design Based on the Mdl 105725 Scaffold

Identification of Critical Pharmacophoric Elements Governing 5-HT2A Receptor Recognition

The interaction of ligands with the 5-HT2A receptor is dictated by a specific arrangement of chemical features, collectively known as a pharmacophore. For antagonists related to the (-)-MDL 105725 scaffold, several key pharmacophoric elements have been identified as crucial for receptor recognition and binding.

Pharmacophore models for 5-HT2A antagonists typically include two aromatic or hydrophobic regions and a basic amine, positioned at specific distances from each other. A rudimentary pharmacophore model for arylpiperidines binding to 5-HT2 receptors suggests the importance of two aryl substituents and an amine moiety. The distances between these features are critical for optimal binding. While multiple binding modes for 5-HT2A antagonists are now recognized, the presence of these core elements remains a guiding principle in ligand design.

The general structure of these antagonists often includes a central piperidine (B6355638) ring, a benzoyl or similar aromatic group, and another aromatic system connected by a flexible chain. The specific nature and orientation of these groups significantly influence binding affinity and selectivity.

Impact of Specific Chemical Substitutions on Receptor Affinity, Selectivity, and Functional Activity

Systematic modification of the this compound chemical structure has provided valuable insights into the SAR at the 5-HT2A receptor. The affinity and selectivity of these compounds are highly sensitive to substitutions at various positions.

The substitution pattern on the aryl moiety significantly influences the lipophilicity and, consequently, the binding characteristics of the ligands. For instance, the introduction of different substituents on the p-position of the aryl ring has been shown to alter lipophilicity in a predictable manner, with the order being –NO2 < –OMe < –F < –H < –Me.

Furthermore, modifications to the core structure, such as replacing a ketone with a hydroxyl group, can also impact the compound's properties. The table below summarizes the in vitro affinities of various derivatives of MDL 100907, a closely related compound, highlighting the effects of these substitutions.

| Compound | Modification | 5-HT2A Receptor Affinity (Ki, nM) |

| MDL 100907 | Reference Compound | High |

| MA-1 (53) | Derivative | Nanomolar range |

| (R)-MH.MZ (56) | Derivative | Nanomolar range |

| VK-1 (32) | Derivative | 30-120 |

| 51 | Derivative | 30-120 |

| 52 | Derivative | 30-120 |

| 54 | Derivative | 30-120 |

This table presents a selection of MDL 100907 derivatives and their corresponding affinities for the 5-HT2A receptor, demonstrating the impact of structural modifications.

The data indicate that compounds like MA-1 and (R)-MH.MZ retain high affinity in the nanomolar range and exhibit a selectivity profile similar to the parent compound, MDL 100907. In contrast, other derivatives show medium affinity, with Ki values between 30 and 120 nM. These findings underscore the importance of specific structural features in achieving potent and selective 5-HT2A receptor antagonism.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in guiding the design of more potent and selective ligands.

In the context of 5-HT2A receptor antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These approaches generate 3D models that relate the steric, electrostatic, and other physicochemical properties of molecules to their biological activity.

A typical QSAR workflow involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold.

Field Calculation: CoMFA and CoMSIA fields (e.g., steric, electrostatic) are calculated around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to build a mathematical model that correlates the calculated fields with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical parameters and external test sets.

Successful QSAR models can provide contour maps that visualize the regions where certain properties (e.g., bulky groups, positive charge) are favorable or unfavorable for activity, thereby guiding further synthetic efforts.

Computational Chemistry Approaches: Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

To gain a deeper understanding of how ligands like this compound interact with the 5-HT2A receptor at an atomic level, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method helps to identify key amino acid residues in the receptor's binding pocket that interact with the ligand. Docking studies have been instrumental in understanding the binding modes of various 5-HT2A ligands. For instance, docking can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal conformational changes in the receptor upon ligand binding and help to understand the mechanisms of receptor activation or inactivation. MD simulations have been used to study the effects of agonists and antagonists on the conformational state of the 5-HT2A receptor, including the behavior of key structural motifs like the "ionic lock". The stability of the ligand within the binding pocket can also be assessed through MD simulations.

Together, molecular docking and MD simulations are powerful tools for elucidating the intricate details of ligand-receptor interactions, complementing the broader structure-activity relationships derived from experimental and QSAR studies.

Advanced Methodological Considerations and Research Techniques for Mdl 105725 Investigations

Chromatographic Separation and Analytical Techniques for Compound Purity and Metabolite Identification

The rigorous assessment of compound purity and the structural elucidation of its metabolites are foundational to any pharmacological investigation. For a chiral molecule such as (-)-MDL 105725, these analytical challenges are multifaceted, requiring specialized techniques to ensure the enantiomeric purity of the parent compound and to identify metabolic products.

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of pharmaceutical compounds. Given that enantiomers possess identical physical and chemical properties in an achiral environment, their separation necessitates a chiral setting. This is typically achieved by using a chiral stationary phase (CSP) within the HPLC column. core.ac.uk For instance, the enantiomeric separation of similar compounds has been successfully accomplished using a Chiral AGP (alpha 1-acid glycoprotein) column, which allows for baseline resolution of the two enantiomers in a short runtime. frontiersin.org The optimization of such a chiral separation involves systematically adjusting variables including the mobile phase composition (type and concentration of organic modifier), ionic strength, pH, and column temperature to maximize enantioselectivity. frontiersin.org

The identification of metabolites is critical for understanding the complete biotransformation and pharmacokinetic profile of a drug candidate. Liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS) is a key technology for this purpose. uchicago.edu This approach allows for the detection, identification of functional groups, and structural determination of metabolites. uchicago.edu General strategies for metabolite identification involve several steps. core.ac.uk Initially, mass-based searches of detected peaks against metabolomic databases are performed. core.ac.uk This is followed by isotopic pattern analysis and, crucially, MS/MS spectral matching and interpretation to confirm the identity of putative metabolites. core.ac.uk Advanced fragmentation techniques, such as electron activated dissociation (EAD), can provide richer MS/MS spectra compared to conventional collision-induced dissociation (CID), enabling more confident structural characterization and localization of biotransformation sites, such as hydroxylation or demethylation. uchicago.edu

Bioanalytical Methodologies for the Precise Quantification of this compound and its Metabolites in Biological Samples

The precise quantification of this compound and its related compounds in complex biological matrices like plasma and brain extracellular fluid (ECF) is essential for pharmacokinetic and pharmacodynamic studies. The development and validation of robust bioanalytical methods are governed by stringent guidelines to ensure reliability, accuracy, and precision. nih.govjapsonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this application due to its high selectivity and sensitivity. nih.govacs.orgnih.gov

A validated LC-MS/MS method has been developed for the simultaneous quantification of the 5-HT2a receptor antagonist MDL 100,907 and its active desmethyl metabolite, this compound, in rat plasma and brain microdialysate. acs.org Such methods typically involve sample preparation to remove proteins and other interfering substances from the biological matrix. japsonline.com Solid-phase extraction (SPE) is a common and effective technique for this purpose. nih.gov The chromatographic separation is often performed on a C18 reversed-phase column, followed by detection using tandem mass spectrometry, which offers inherent selectivity that minimizes chemical noise and enhances detectability. acs.orgnih.gov

Validation of a bioanalytical method involves assessing several key parameters, including linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLQ). japsonline.commdpi.com The LLQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. acs.org For this compound, specific LLQs have been established in different biological matrices. acs.org

| Analyte | Biological Matrix | Analytical Method | Lower Limit of Quantification (LLQ) | Reference |

|---|---|---|---|---|

| This compound | Rat Brain Microdialysate (ECF) | LC-MS/MS | 500 pg/mL | acs.org |

| This compound | Rat Plasma | LC-MS/MS | 1 ng/mL | acs.org |

| MDL 100,907 | Rat Brain Microdialysate (ECF) | LC-MS/MS | 500 pg/mL | acs.org |

| MDL 100,907 | Rat Plasma | LC-MS/MS | 1 ng/mL | acs.org |

In Vitro and Ex Vivo Tissue Slice Methodologies for Receptor Characterization

In vitro and ex vivo tissue slice preparations are invaluable tools for characterizing the pharmacological profile of a compound at its target receptor in a setting that preserves the complex cellular architecture and microenvironment of the native tissue. nih.govfrontiersin.org These methodologies bridge the gap between studies on recombinant receptors in cell lines and in vivo animal experiments. frontiersin.org

For receptor characterization, ligand binding assays are frequently employed. springernature.com These assays quantify the interaction of a compound with a specific receptor. springernature.com The development of radiolabeled ligands (radiotracers) allows for direct measurement of receptor binding and occupancy in brain tissue. nih.gov A radiolabeled analog of this compound, [18F]MH.MZ, was synthesized for use as a PET imaging probe. uni-mainz.deuni-mainz.de In vitro autoradiography studies using this tracer on rat brain sections demonstrated specific binding in regions known to have a high density of 5-HT2A receptors, such as the frontal cortex. uni-mainz.de This technique involves incubating thin tissue slices with the radioligand, followed by washing to remove unbound ligand and imaging the resulting radioactivity distribution. uni-mainz.de

Ex vivo tissue slice cultures can be maintained for several days, allowing for the study of drug responses over time. uchicago.edunih.gov The preparation of precision-cut tissue slices (PCTS) involves using a specialized tissue slicer to create thin, uniform slices (typically 100-400 µm thick) from fresh tissue, which are then cultured in a nutrient-rich medium. frontiersin.org These slices can be used for a variety of experiments, including assessing changes in protein expression, cell viability, or electrophysiological responses following drug application. nih.govnih.gov For a compound like this compound, which targets the NMDA receptor, brain slices (e.g., from the hippocampus or cortex) could be used in electrophysiology experiments to measure the compound's effect on NMDA receptor-mediated synaptic currents, providing a functional characterization of its antagonist activity. nih.gov

Translational Preclinical Animal Model Development and Validation for Neuropharmacological Research

The development and validation of relevant preclinical animal models are crucial for evaluating the therapeutic potential of new neuropharmacological agents and for understanding the pathophysiology of complex CNS disorders. acnp.org For a compound like this compound, which is an antagonist at the glycine (B1666218) site of the NMDA receptor, animal models related to glutamatergic dysfunction are particularly relevant. nih.gov

Pharmacological models are widely used to simulate specific aspects of human disorders. acnp.orgwikipedia.org The non-competitive NMDA receptor antagonist phencyclidine (PCP) is used to create an animal model of schizophrenia. nih.gov In rodents, acute or repeated administration of PCP induces a range of behavioral abnormalities that mimic the positive, negative, and cognitive symptoms of schizophrenia. nih.govnih.gov These models, based on the glutamate (B1630785) hypothesis of schizophrenia, are considered to have good construct validity and are useful for screening novel therapeutic candidates that target the glutamatergic system. nih.govnih.gov

In the field of neuroprotection, animal models of ischemic stroke are essential for testing the efficacy of drug candidates. frontiersin.orgnih.gov The most common model is the middle cerebral artery occlusion (MCAO) model in rats or mice, which can be either transient (tMCAO) or permanent (pMCAO). criver.com These models mimic the focal ischemia that occurs in human stroke, leading to neuronal death and neurological deficits. nih.gov The validation of a neuroprotective agent in these models involves measuring outcomes such as infarct volume reduction and improvement in functional neurological scores. nih.govnih.gov Given the role of excessive glutamate release (excitotoxicity) in the ischemic cascade, glutamate receptor antagonists have been extensively tested in these models. researchgate.net

| Therapeutic Area | Animal Model | Induction Method | Species | Key Validated Endpoints | Relevance for this compound |

|---|---|---|---|---|---|

| Schizophrenia | PCP-Induced Hyperlocomotion & Cognitive Deficits | Systemic administration of Phencyclidine (PCP), a non-competitive NMDA receptor antagonist. nih.gov | Rat, Mouse | Hyperlocomotion (positive symptom model), deficits in social interaction (negative symptom model), cognitive impairment in learning/memory tasks. nih.govwikipedia.org | Model is based on the glutamate hypofunction hypothesis of schizophrenia; ideal for testing NMDA receptor modulators. nih.gov |

| Neuroprotection (Stroke) | Middle Cerebral Artery Occlusion (MCAO) | Surgical occlusion of the middle cerebral artery to induce focal brain ischemia. criver.com | Rat, Mouse | Infarct volume measurement (e.g., via MRI or histology), neurological deficit scoring, assessment of functional outcomes. criver.comnih.gov | Model directly involves excitotoxicity, a process mediated by excessive glutamate receptor activation, which can be targeted by NMDA antagonists. researchgate.net |

Future Research Trajectories and Broader Scientific Implications of Mdl 105725

Exploration of Potential Novel Neuroreceptor Interactions and Off-Target Binding Profiles

While (-)-MDL 105725 is primarily recognized for its interaction with the serotonin (B10506) 5-HT2A receptor, a comprehensive understanding of its full binding profile is essential for its utility as a precise research tool. Future research will likely focus on extensively characterizing its affinity and selectivity across a wide array of neuroreceptors. The parent compound, (R)-MDL 100907, demonstrates a high degree of selectivity for the 5-HT2A receptor, with significantly lower affinity for other receptors such as 5-HT2C, α1-adrenergic, and dopamine (B1211576) D1 and D2 receptors. uni-mainz.deuni-mainz.de As the active metabolite, this compound is expected to share a similar, though not identical, profile.

In vitro binding assays are crucial for determining these interactions. For instance, studies on derivatives of MDL 100907 have meticulously mapped their binding affinities to provide a clearer picture of their selectivity. uni-mainz.de A detailed exploration of this compound's off-target binding is necessary to ensure that experimental results obtained using its derivatives can be accurately attributed to 5-HT2A receptor activity, thereby minimizing confounding data from unintended receptor interactions. efmc-ismc.org

Table 1: Comparative Binding Affinities (Ki, nM) of Reference 5-HT2A Antagonists This table presents the binding affinities for the parent compound MDL 100907 and another common 5-HT2A antagonist, Altanserin, to illustrate the receptor selectivity profile that derivatives of this compound aim to emulate or improve upon.

Development of Chemically Diverse Analogues for Enhanced Research Tool Utility

A significant area of research is the use of this compound as a precursor for the synthesis of chemically diverse analogues, particularly for use in molecular imaging. uni-mainz.de The goal is to create new compounds that retain the high selectivity of the parent molecule while incorporating features that enhance their utility, such as being labeled with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F). uni-mainz.de

One notable example is the synthesis of [¹⁸F]MH.MZ, an ¹⁸F-labeled analogue of MDL 100907, which is produced via the fluoroalkylation of MDL 105725. uni-mainz.de This process allows researchers to combine the superior selectivity of the MDL 100907 scaffold with the advantageous radiophysical properties of ¹⁸F (a half-life of ~110 minutes) compared to carbon-11 (B1219553) (a half-life of ~20 minutes). uni-mainz.dediva-portal.orgcriver.com The development of such analogues is crucial for enabling longer and more flexible positron emission tomography (PET) imaging studies. uni-mainz.de The synthesis of these novel piperidine (B6355638) derivatives involves modifying the structure of this compound to optimize affinity, selectivity, and pharmacokinetic properties for neuroimaging applications. uni-mainz.de

Table 2: Examples of Analogues Derived from the MDL 105725 Scaffold This table highlights key analogues developed from the MDL 100907/105725 chemical structure for research purposes, particularly for PET imaging.

Integration with Multi-Modal Neuroimaging Techniques for Comprehensive Preclinical Assessment

Radiolabeled probes derived from this compound, such as [¹⁸F]MH.MZ, are central to advanced preclinical assessments using neuroimaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). criver.comjobs.ac.uk PET provides high-sensitivity quantitative data on the distribution and density of specific neuroreceptors, while SPECT is a cost-effective alternative, though often with lower resolution. criver.comdzne.de

The future of preclinical assessment lies in multi-modal neuroimaging, which combines the molecular information from PET or SPECT with anatomical and functional data from other techniques like Magnetic Resonance Imaging (MRI) and functional MRI (fMRI). biorxiv.orgcam.ac.ukbb-c.fr This integrated approach allows researchers to correlate receptor density and occupancy with structural integrity, brain activity, and network connectivity. bb-c.frresearchgate.netmdpi.com For example, by using an [¹⁸F]-labeled MDL 105725 derivative in a PET scan and co-registering the images with an MRI, scientists can precisely map 5-HT2A receptor distribution onto specific brain structures affected in preclinical models of disease. diva-portal.orgcam.ac.uk This comprehensive assessment is invaluable for understanding how receptor-level changes translate to the large-scale brain alterations seen in various pathologies. biorxiv.orgmdpi.com

Contribution of this compound Derived Probes to Fundamental Understanding of Neuropsychiatric and Neurological Pathophysiology

The serotonergic system, and particularly the 5-HT2A receptor, is implicated in the pathophysiology of a wide range of neuropsychiatric and neurological disorders, including schizophrenia, depression, Parkinson's disease, and Alzheimer's disease. core.ac.ukuni-mainz.demdpi.com Probes derived from this compound are instrumental in exploring the role of this receptor in these conditions. scielo.br

By enabling the in vivo visualization and quantification of 5-HT2A receptors, these research tools help to elucidate disease mechanisms. uni-mainz.de For example, PET studies using ligands like [¹¹C]MDL 100907 have been used to investigate changes in 5-HT2A receptor density in patients with depression. Similarly, investigating this receptor system in animal models of Alzheimer's disease can shed light on how serotonergic dysfunction contributes to cognitive decline and other symptoms. core.ac.uk The development of improved probes from this compound will continue to be a cornerstone of research aimed at unraveling the complex molecular underpinnings of these debilitating brain disorders, potentially identifying new biomarkers for early diagnosis and targets for novel therapeutic interventions. mdpi.com

Table 3: List of Mentioned Compounds

Q & A

Q. What are the recommended protocols for synthesizing (-)-MDL 105725 to ensure enantiomeric purity?

this compound, a selective 5-HT2A antagonist, requires precise chiral synthesis to achieve ≥98% enantiomeric excess (ee). Key steps include:

- Chiral chromatography : Use preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers .

- Stereochemical validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography .

- Reaction monitoring : Track intermediates using thin-layer chromatography (TLC) with UV visualization to avoid racemization during synthesis .

Q. What analytical techniques are critical for confirming the identity and purity of this compound in preclinical studies?

Rigorous characterization involves:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals to verify molecular structure (e.g., distinguishing between (±)- and (-)-enantiomers) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C21H26FNO3, MW 359.43) and detect impurities .

- HPLC-UV/ELSD : Quantify purity (>99%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How should researchers design in vitro assays to evaluate this compound’s 5-HT2A receptor antagonism?

- Radioligand binding assays : Use [³H]ketanserin in HEK293 cells expressing human 5-HT2A receptors. Include positive controls (e.g., M100907) and calculate IC50 values via nonlinear regression .

- Functional assays : Measure inhibition of serotonin-induced calcium flux in transfected cells. Normalize data to vehicle-treated controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across different assay systems?

Discrepancies may arise from:

- Receptor isoform variability : Compare results across species (e.g., human vs. rodent 5-HT2A receptors) using standardized transfection protocols .

- Buffer composition : Test the impact of divalent cations (Mg²⁺, Ca²⁺) on ligand-receptor kinetics .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify systematic biases .

Q. What strategies mitigate interference from this compound’s metabolites in pharmacokinetic studies?

- Metabolite profiling : Use LC-MS/MS to identify major metabolites (e.g., hydroxylated derivatives) in plasma and brain homogenates .

- Compartmental modeling : Apply physiologically based pharmacokinetic (PBPK) models to distinguish parent drug vs. metabolite contributions to receptor occupancy .

- Dose optimization : Conduct pilot studies with deuterated analogs to track metabolic stability .

Q. What statistical methods address non-linear dose-response relationships observed with this compound in behavioral assays?

- Hill slope analysis : Fit data to the Hill equation to quantify cooperativity (e.g., nH <1 suggests negative allosteric modulation) .

- Bootstrap resampling : Assess confidence intervals for EC50/IC50 values when heteroscedasticity is present .

- Bayesian hierarchical modeling : Integrate data from multiple experiments to account between-study variability .

Methodological Challenges & Solutions

Q. How should researchers validate the specificity of this compound for 5-HT2A over related receptors (e.g., 5-HT2C)?

- Selectivity panels : Screen against 5-HT2B/2C, dopamine D2, and adrenergic α1 receptors using competitive binding assays .

- Genetic knockout models : Compare responses in wild-type vs. 5-HT2A⁻/⁻ mice to isolate target effects .

Q. What experimental controls are essential for ensuring reproducibility in electrophysiological studies of this compound?

- Internal controls : Include vehicle (DMSO) and reference antagonist (e.g., risperidone) in each experimental batch .

- Blinded data analysis : Assign coding to treatment groups to minimize observer bias .

- Power analysis : Predefine sample sizes based on effect sizes from pilot data (α=0.05, β=0.2) .

Data Interpretation & Literature Integration

Q. How can researchers reconcile conflicting findings on this compound’s efficacy in animal models of psychosis?

Q. What systematic review frameworks are recommended for synthesizing preclinical data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.